Cas no 107520-32-1 (3-[(2-bromophenyl)(phenyl)methyl]pentanedioic Acid)
107520-32-1 structure
Product Name:3-[(2-bromophenyl)(phenyl)methyl]pentanedioic Acid
CAS-nummer:107520-32-1
MF:C18H17BrO4
MW:377.229184865952
CID:1183659
PubChem ID:246705
Update Time:2025-04-20
3-[(2-bromophenyl)(phenyl)methyl]pentanedioic Acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-[(2-bromophenyl)(phenyl)methyl]pentanedioic Acid
- CTK8I5278
- 3-(2-Brom-benzhydryl)-glutarsaeure
- AB52820
- SureCN6090937
- 3-(2-Bromanilino)-propionsaeure
- 3-(2-bromo-benzhydryl)-glutaric acid
- 3-(2-bromophenylamino)propionic acid
- 3-(2-BROMOPHENYLAMINO)PROPANOIC ACID
- NSC60079
- 3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid
- 3-((2-bromophenyl)(phenyl)methyl)pentanedioic acid
- DB-338786
- 107520-32-1
- NSC-60079
-
- Inchi: 1S/C18H17BrO4/c19-15-9-5-4-8-14(15)18(12-6-2-1-3-7-12)13(10-16(20)21)11-17(22)23/h1-9,13,18H,10-11H2,(H,20,21)(H,22,23)
- InChI-sleutel: VFCAYEIZXIDRCC-UHFFFAOYSA-N
- LACHT: BrC1C=CC=CC=1C(C1C=CC=CC=1)C(CC(=O)O)CC(=O)O
Berekende eigenschappen
- Exacte massa: 376.03101
- Monoisotopische massa: 376.03102g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 7
- Complexiteit: 390
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 74.6Ų
Experimentele eigenschappen
- PSA: 74.6
3-[(2-bromophenyl)(phenyl)methyl]pentanedioic Acid Gerelateerde literatuur
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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